[2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine
Description
Properties
IUPAC Name |
[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-7-2-3-8(4-12)10(14-7)15-6-9(11)5-13-15/h2-3,5-6H,4,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNSRESKFMIBLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CN)N2C=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of [2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine typically involves the construction of the pyridinyl-pyrazole framework followed by selective functionalization to introduce the chloro substituent on the pyrazole ring and the methanamine group on the pyridine ring. Key steps include:
- Formation of the 6-methylpyridin-3-yl core.
- Introduction of the 4-chloro substituent on the pyrazole ring.
- Attachment of the pyrazole moiety to the pyridine nucleus.
- Conversion of suitable intermediates to the methanamine functionality.
Preparation of the 6-Methylpyridin-3-yl Intermediate
A common precursor for this compound is 6-methylpyridin-3-yl derivatives, which can be synthesized via:
- Alkylation of pyridine derivatives.
- Functional group interconversions involving chlorination and amination.
For example, a patent (EP2497767B1) describes a process involving the formation of 2-methyl-4-(6-methylpyridin-3-yl)but-3-in-2-ol as an intermediate, which is then deprotected and converted to target intermediates under mild base conditions such as soda in toluene at reflux (around 110°C).
Synthesis of the 4-Chloro-1H-Pyrazolyl Moiety
The pyrazole ring with a chloro substituent at the 4-position is typically prepared by:
- Reaction of hydrazine derivatives with β-diketones or acetyl acetone derivatives under reflux in ethanol.
- Chlorination using reagents such as POCl3 to introduce the 4-chloro substituent on the pyrazole ring.
A study from J.N.T. University Hyderabad describes the synthesis of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine via reaction of alkylated thiouracils with hydrazine hydrate followed by treatment with POCl3 under reflux for 2 hours to give the chloro-substituted pyrazole derivative.
Coupling of Pyrazole and Pyridine Units
The key step involves coupling the pyrazole moiety to the 6-methylpyridin-3-yl group. Common methods include:
- Ullmann-type coupling reactions using copper catalysts.
- Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).
For instance, Ullmann coupling of 4-nitro-1H-pyrazole with substituted pyridine derivatives in the presence of CuI and appropriate ligands in DMF at 100°C for 12 hours yields pyrazolyl-pyridine intermediates.
Introduction of the Methanamine Group
The methanamine group (-CH2NH2) on the pyridine ring is typically introduced via:
- Reduction of nitrile or amide precursors.
- Amide formation followed by reduction.
One approach involves hydrolysis of ester intermediates to acids, followed by amidation using coupling reagents such as EDC, and subsequent reduction of amides to amines using Pd/C catalysis under hydrogen atmosphere.
Representative Reaction Conditions and Yields
Alternative Synthetic Routes and Improvements
- The use of piperidine as a base in some steps enhances yields compared to other bases like pyridine or DBU.
- Avoidance of hazardous oxidants such as hydrogen peroxide by using sulfonate intermediates in oxidation states close to the target compound reduces risk and improves safety.
- Reduction of palladium catalyst loading and minimizing isolation steps improve scalability and reduce costs.
- Protection/deprotection strategies involving acetone adducts help in managing reactive alkyne intermediates.
Summary Table of Key Intermediates and Their Transformations
Chemical Reactions Analysis
Types of Reactions
[2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Overview
[2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine is a heterocyclic compound with significant potential in various fields, particularly in chemistry, biology, and medicine. This compound features a pyrazole ring substituted with a chlorine atom and a methyl group on the pyridine ring, contributing to its unique properties and applications.
Chemistry
In the realm of chemistry, this compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to act as a precursor for various functionalized derivatives, which can be utilized in:
- Catalysis : Serving as a catalyst or catalyst precursor in organic reactions.
- Materials Science : Contributing to the development of advanced materials with tailored properties.
Biology
Biologically, [2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine is being investigated for its potential bioactive properties:
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit promising antimicrobial effects against various pathogens.
- Anticancer Properties : Preliminary research suggests its potential as an anticancer agent by inhibiting cancer cell proliferation through interactions with specific biological targets.
Medicine
In medical research, this compound is explored for its therapeutic potential:
- Drug Development : Its ability to interact with enzymes and receptors positions it as a candidate for developing new pharmaceuticals aimed at treating diseases such as cancer and infections.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, suggesting its utility in regulating biological processes.
Industry
In industrial applications, [2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine is utilized in synthesizing specialty chemicals and advanced materials. Its unique structure allows for:
- Development of Specialty Chemicals : Used in the formulation of chemicals with specific functionalities.
- Advanced Material Synthesis : Contributing to the production of materials with enhanced properties such as conductivity and stability.
Case Studies
Several case studies highlight the applications of this compound:
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus strains, indicating potential for pharmaceutical applications in treating bacterial infections. |
| Study 2 | Anticancer Research | Showed inhibition of cancer cell lines (e.g., breast and prostate cancer), suggesting mechanisms involving apoptosis and cell cycle arrest. |
| Study 3 | Catalysis | Utilized as a catalyst in organic synthesis reactions, improving reaction yields and selectivity compared to traditional catalysts. |
Mechanism of Action
The mechanism of action of [2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways . These interactions are mediated by the compound’s functional groups, which form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the target molecules .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares [2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine with structurally related methanamine derivatives:
Key Differences and Research Findings
Heterocyclic Core Modifications
- Pyrazole vs. Imidazole: Replacement of pyrazole with imidazole in [6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine reduces molecular weight (188.23 vs. Imidazole’s dual nitrogen atoms may enhance solubility and target affinity .
- Triazolo-pyridazine Derivatives : Compounds like 1-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine exhibit fused heterocyclic systems, which improve metabolic stability but increase synthetic complexity .
Substituent Effects
- Chlorine vs. Fluorine : The 4-chloro substituent in the target compound may confer higher electrophilicity compared to the 3-chloro-4-fluorophenyl group in (3-chloro-4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine. Fluorine’s electron-withdrawing effect could enhance bioavailability and membrane permeability in the latter .
- However, this may also reduce aqueous solubility, contributing to its discontinuation .
Commercial and Research Viability
- The discontinuation of [2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine contrasts with the availability of analogs like [6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine, suggesting superior efficacy, safety, or synthesis scalability in the latter .
Biological Activity
Overview
[2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring substituted with a chlorine atom and a methyl group on the pyridine ring, which contributes to its unique pharmacological properties.
- Molecular Formula : C10H11ClN4
- Molecular Weight : 222.67 g/mol
- CAS Number : 1251118-88-3
Pyrazole derivatives are known for their interactions with various biological targets, including enzymes and receptors. The mechanism of action for [2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine is still under investigation, but it is believed to involve:
- Enzyme Inhibition : Compounds of this class often inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : They may act as agonists or antagonists at specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that [2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Candida albicans | 16.69 - 78.23 µM |
These findings suggest that the compound could be developed into an effective antimicrobial agent, particularly against resistant strains.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. Notably, it has shown potential in inhibiting the growth of:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (breast cancer) | 0.01 |
| NCI-H460 (lung cancer) | 0.03 |
| SF-268 (brain cancer) | 31.5 |
These results indicate its potential as a lead compound in the development of new anticancer therapies.
Case Studies
- Cytotoxicity Screening : A study by Bouabdallah et al. evaluated a series of pyrazole derivatives, including [2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine, and found significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively .
- Aurora Kinase Inhibition : Research highlighted that certain derivatives of pyrazole compounds exhibited potent inhibition of Aurora-A kinase, a critical target in cancer therapy, with IC50 values as low as 0.067 µM .
Q & A
Basic Research Question
- ¹H/¹³C NMR : Characteristic signals include the pyrazole NH proton (δ 12.5–13.5 ppm, broad singlet), methyl group on pyridine (δ 2.4–2.6 ppm, singlet), and methanamine protons (δ 3.8–4.2 ppm, multiplet). Aromatic protons appear between δ 7.0–8.5 ppm .
- HRMS : The molecular ion peak [M+H]⁺ should match the theoretical molecular weight (C₁₀H₁₁ClN₄: 222.07 g/mol). Fragmentation patterns in MS/MS can confirm the presence of the pyrazole and pyridine moieties .
What challenges arise in crystallizing [2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine, and how can SHELX programs address them?
Advanced Research Question
Crystallization is hindered by the compound’s flexibility and polar functional groups. Slow evaporation from a DMSO/water mixture (1:4) at 4°C often yields suitable crystals. For structural refinement, SHELXL (part of the SHELX suite) is recommended due to its robustness in handling small-molecule crystallography. Key steps include:
- Data collection at low temperature (100 K) to reduce thermal motion .
- Use of TWINABS for correcting twinning effects, common in polar space groups .
- Hydrogen bonding networks (e.g., N–H···Cl interactions) should be validated using Olex2 or PLATON .
How can researchers resolve contradictions in reported biological activities of pyrazole-pyridine hybrids, such as antimicrobial vs. cytotoxic effects?
Advanced Research Question
Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or compound stability. Methodological approaches include:
- Dose-response curves : Test across multiple concentrations (1–100 µM) to distinguish selective toxicity .
- Metabolic stability assays : Use liver microsomes to assess degradation rates, which may explain activity loss in certain studies .
- Molecular docking : Compare binding affinities to target proteins (e.g., bacterial gyrase vs. human kinases) to rationalize selectivity .
What strategies are effective for functionalizing the methanamine group to enhance ligand properties in coordination chemistry?
Advanced Research Question
The primary amine can be modified via:
- Schiff base formation : React with aldehydes (e.g., salicylaldehyde) to form tridentate ligands for metal complexes (e.g., Cu²⁺, Fe³⁺) .
- Acylation : Introduce acetyl or sulfonamide groups to modulate solubility and binding kinetics. For example, reaction with acetic anhydride in pyridine yields an acetylated derivative .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids can append aromatic groups, enhancing π-π stacking in supramolecular assemblies .
How do computational methods (e.g., DFT, molecular dynamics) predict the reactivity of the chloro-pyrazole moiety in nucleophilic substitution reactions?
Advanced Research Question
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model the electronic environment of the chloro group. Key findings include:
- The C–Cl bond dissociation energy (~75 kcal/mol) indicates moderate reactivity toward nucleophiles like amines or thiols .
- Molecular dynamics simulations (AMBER force field) predict solvent effects—polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating substitution .
- Electrostatic potential maps highlight electron-deficient regions at the pyrazole C4 position, guiding site-selective modifications .
What analytical techniques are critical for detecting decomposition products during long-term storage of [2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine?
Advanced Research Question
- HPLC-DAD : Monitor purity over time using a C18 column (acetonitrile/water gradient). Peaks corresponding to hydrolysis products (e.g., 6-methylnicotinic acid) indicate degradation .
- TGA/DSC : Thermal analysis reveals decomposition onset temperatures (>200°C under nitrogen) .
- X-ray powder diffraction (XRPD) : Detect crystalline phase changes, which may correlate with stability .
How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic properties?
Advanced Research Question
- LogP optimization : Introduce hydrophilic groups (e.g., morpholine via Mannich reaction) to reduce logP from ~2.5 to <1.5, enhancing aqueous solubility .
- Metabolite identification : Use LC-MS/MS to track in vitro metabolites. For example, oxidation of the methyl group to a carboxylic acid improves metabolic stability .
- Permeability assays : Caco-2 cell models assess intestinal absorption, guiding substituent choices (e.g., halogen vs. methyl groups) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
